2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Description
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate (hereafter referred to as Compound A) is a pyridinium-based ionic compound featuring a thioether-linked tetrahydropyrimidinium moiety and a tetrafluoroborate (BF₄⁻) counterion. The compound is synthesized via alkylation or coupling reactions involving pyridine N-oxide derivatives and thiol-containing precursors, often stabilized by the BF₄⁻ anion, as seen in analogous procedures using trimethyloxonium tetrafluoroborate .
Properties
IUPAC Name |
1,3-dimethyl-2-[(1-oxido-2H-pyridin-6-yl)sulfanyl]-1,3-diazinan-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3OS.BF4/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;2-1(3,4)5/h3-4,6,11H,5,7-9H2,1-2H3;/q2*-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVUXGKOFRLWAT-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH+]1CCCN(C1SC2=CC=CCN2[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BF4N3OS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidinium-Thioether Intermediate
The pyrimidinium-thioether precursor is synthesized via quaternization and nucleophilic substitution :
Reagents :
-
2-Mercaptopyridine or its derivatives.
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Methylating agent (e.g., methyl triflate or iodomethane).
Procedure :
-
Quaternization : React DMPU with methyl triflate in anhydrous acetonitrile at 60°C for 12 hours to form 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium triflate.
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Thioether formation : Treat the quaternized pyrimidinium salt with 2-mercaptopyridine in the presence of a base (e.g., triethylamine) to substitute the triflate group with a thioether linkage.
Key Reaction :
Oxidation to Pyridine N-Oxide
The pyridine moiety is oxidized to N-oxide using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide :
Conditions :
Procedure :
Add m-CPBA (1.2 equiv) to a solution of the pyrimidinium-thioether intermediate in dichloromethane. Stir at room temperature until complete oxidation (monitored by TLC or HPLC).
Key Reaction :
Anion Exchange to Tetrafluoroborate
The triflate (OTf⁻) counterion is replaced with BF₄⁻ via salt metathesis :
Reagents :
Procedure :
Dissolve the oxidized pyrimidinium triflate in acetone. Add NaBF₄ (1.5 equiv) and stir for 2 hours. Filter the precipitate and wash with cold acetone to isolate TPTDP.
Key Reaction :
Optimization and Challenges
Critical Parameters
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting point | 132–134°C | DSC |
| Purity | ≥95% | HPLC (C18 column) |
| Solubility | DMSO, acetonitrile | USP monograph |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Quaternization with methyl triflate | High yield (>80%) | Requires anhydrous conditions |
| Oxidation with m-CPBA | Mild conditions | Costly reagent |
| Anion exchange using NaBF₄ | Scalable | Sodium triflate byproduct |
Industrial-Scale Considerations
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Cost efficiency : Use iodomethane instead of methyl triflate for quaternization, though yields may drop by 10–15%.
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Purification : Recrystallization from ethanol/water mixtures improves purity to >99%.
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Safety : Tetrafluoroboric acid is corrosive; neutralization with NaOH is required for waste disposal .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethylformamide, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
The compound 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties. This article will explore its applications across different domains, including medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry
The compound's structural components suggest potential applications in medicinal chemistry:
- Antimicrobial Activity : Research indicates that compounds containing pyridine and thioether functionalities exhibit antimicrobial properties. The presence of the tetrahydropyrimidine ring may enhance this activity by improving membrane permeability or interacting with microbial enzymes .
- Anticancer Properties : Studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may contribute to its efficacy as a potential anticancer agent .
Materials Science
In materials science, the compound's properties can be harnessed for:
- Conductive Polymers : The incorporation of pyridine N-oxide into polymer matrices can enhance electrical conductivity. This application is particularly relevant in the development of organic electronic devices .
- Sensors : The compound's ability to interact with various analytes makes it suitable for sensor applications. Its reactivity can be exploited in the design of sensors for detecting environmental pollutants or biological markers .
Catalysis
The compound shows promise as a catalyst in several chemical reactions:
- Organic Reactions : Its unique structure allows it to act as a catalyst in reactions such as oxidation and reduction processes. The thioether group can facilitate electron transfer, making it effective in various organic transformations .
- Green Chemistry : The use of this compound in catalytic processes aligns with green chemistry principles by potentially reducing the need for harsh reagents and conditions, thus minimizing environmental impact .
Case Study 1: Antimicrobial Evaluation
A study conducted on similar thioether-pyridine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thioether group could enhance efficacy, suggesting that this compound may exhibit comparable or superior activity .
Case Study 2: Polymer Conductivity
Research on conductive polymers incorporating pyridine N-oxide derivatives revealed improved charge transport properties. The incorporation of this specific compound into poly(3,4-ethylenedioxythiophene) (PEDOT) matrices resulted in enhanced conductivity levels, indicating its potential use in electronic applications .
Case Study 3: Catalytic Performance
In catalytic studies, compounds similar to this compound were evaluated for their effectiveness in promoting oxidation reactions under mild conditions. Results showed a significant increase in reaction rates compared to traditional catalysts, highlighting the compound's potential in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Compound A with Related Pyridinium/Tetrafluoroborate Derivatives
Key Observations :
- Ionic Liquids (e.g., 1-butyl-4-methylpyridinium tetrafluoroborate): These lack the thioether and N-oxide groups of Compound A, limiting their utility in redox or nucleophilic reactions but enhancing their stability as solvents .
- Thiopyrylium Salts (e.g., 2,4,6-triphenylthiopyrylium tetrafluoroborate): Share sulfur-containing aromatic systems but differ in electronic properties due to the absence of the pyrimidinium ring, making them better suited for optical applications .
- Photoredox Catalysts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate): Utilize BF₄⁻ for charge balance but rely on extended aromatic systems for light absorption, unlike Compound A’s hybrid structure .
Reactivity and Stability
- Nucleophilicity : The pyridine N-oxide group in Compound A enhances nucleophilic character at the sulfur bridge, enabling thioether-based coupling reactions. This contrasts with simpler pyridinium salts, which primarily undergo cation exchange or redox processes .
- Radical Stabilization : The tetrahydropyrimidinium ring may stabilize radical intermediates via delocalization, similar to acridinium-based photoredox catalysts but with distinct electronic profiles due to the saturated ring .
- Counterion Effects : The BF₄⁻ anion improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to chloride or bromide salts, as seen in aryldiazonium tetrafluoroborate reactions .
Physical Properties
- Molecular Weight : Compound A’s molecular weight (~450–500 g/mol) exceeds simpler pyridinium salts (e.g., 1-butyl-4-methylpyridinium tetrafluoroborate at ~284 g/mol) due to its complex substituents .
- Melting Point : Likely higher than ionic liquids (which are often liquids at room temperature) but lower than fully aromatic thiopyrylium salts due to partial ring saturation .
Biological Activity
The compound 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate , commonly referred to as TPTDP, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₃OS·BF₄
- Molecular Weight : 325.14 g/mol
- Physical Form : Solid
- Melting Point : 132-134°C
- Purity : ≥ 95% .
Synthesis
TPTDP is synthesized through a multi-step process involving the reaction of pyridine derivatives with specific thio compounds. The detailed synthesis pathway typically includes:
- Formation of the tetrahydropyrimidine ring.
- Introduction of the thio group.
- Oxidation to form the N-oxide derivative.
- Salt formation with tetrafluoroboric acid.
Antitumor Activity
Recent studies have indicated that TPTDP exhibits significant antitumor activity against various cancer cell lines. The compound's efficacy was evaluated using standard cytotoxicity assays:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 27.6 | |
| A549 (Lung Cancer) | 20.5 | |
| HCT116 (Colon Cancer) | 15.8 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The proposed mechanisms through which TPTDP exerts its biological effects include:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis pathways.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent apoptosis in tumor cells.
- Modulation of Enzyme Activity : Potentially affecting pathways involved in cell cycle regulation.
Study 1: Anticancer Efficacy
In a study conducted by Elmongy et al., TPTDP was tested against multiple cancer cell lines including MDA-MB-231 and A549. The results showed a dose-dependent response with significant inhibition observed at lower concentrations compared to control groups .
Study 2: Toxicity Assessment
A toxicity study indicated that TPTDP has a relatively low toxicity profile when administered intraperitoneally in murine models, with an LD50 value reported at 1300 mg/kg. Behavioral assessments post-administration revealed somnolence and ataxia as notable effects .
Q & A
Q. What synthetic protocols are recommended for preparing this compound, and how can reaction yields be optimized?
Synthesis involves reacting pyridinium precursors with thiol derivatives in polar aprotic solvents (e.g., acetonitrile) under controlled stoichiometry (1.2:1 thiol:pyridinium ratio). Counterion exchange with tetrafluoroboric acid completes the salt formation. Yield optimization (>75%) is achieved through stepwise temperature control (0°C to RT over 6 hours) and purification via silica gel chromatography (EtOAc/hexane gradient) .
Q. Which analytical techniques are critical for structural confirmation, and how should conflicting spectral data be resolved?
Use ¹H, ¹³C, and ¹⁹F NMR alongside high-resolution mass spectrometry. For aromatic proton discrepancies (δ 7.8-8.2 ppm), variable-temperature NMR (298–323 K) resolves dynamic effects. Unexpected ¹⁹F splitting patterns (<5% abundance) warrant X-ray crystallography to confirm solid-state structure and exclude impurities .
Q. What purification strategies are effective post-synthesis?
Silica gel column chromatography (hexane/EtOAc) removes unreacted precursors. Recrystallization from dichloromethane/diethyl ether (1:5) yields high-purity crystals. Monitor by TLC (Rf = 0.3, SiO₂, EtOAc) and confirm purity via elemental analysis (C, H, N ±0.3%) .
Advanced Questions
Q. How does X-ray crystallography elucidate coordination geometry and non-covalent interactions?
Single-crystal analysis at 296 K (MoKα radiation, λ = 0.71073 Å) reveals bond angles (e.g., N-S-C = 104.5°) and cation-anion packing. Refinement to R-factor <0.08 identifies C-H···F interactions (2.3–2.5 Å). Thermal ellipsoid plots distinguish static disorder from conformational flexibility in the tetrahydropyrimidinium ring .
Q. What mechanistic insights explain its role as a fluorination reagent in C-H activation?
The N-oxide moiety facilitates single-electron transfer, evidenced by EPR-detected nitroxide radicals (g = 2.006). Competitive isotope experiments (kH/kD = 3.2) and Hammett plots (ρ = +0.78) confirm electrophilic pathways. In situ ¹⁹F NMR shows BF₄⁻ acts as both counterion and fluoride source under acidic conditions (pH <3) .
Q. How can diastereomer formation be minimized during cyclization reactions?
Employ kinetic control at -10°C in CH₂Cl₂ with slow NaOH addition (0.5 mL/min), reducing diastereomeric ratios from 1:1 to 3:1. Inline FTIR (C=O stretch at 1680 cm⁻¹) enables real-time adjustments. Chiral HPLC (Chiralpak IA, hexane/iPrOH 85:15) confirms >90% enantiomeric excess with enantiopure substrates .
Q. What strategies prevent BF₄⁻ hydrolysis during aqueous workups?
Maintain pH >6 using phosphate buffers to inhibit BF₄⁻ → HF conversion. Verify via fluoride ion-selective electrode (<1 ppm F⁻). Store under argon at -20°C with 3Å molecular sieves (preactivated at 250°C) to mitigate hygroscopic decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed NMR shifts?
For anomalous ¹³C shifts (±3 ppm), perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects. If ¹H integrations deviate >5%, conduct DOSY NMR to assess aggregation. Cross-validate with HSQC and HMBC correlations to confirm connectivity .
Q. What methods resolve conflicting reactivity data in fluorination reactions?
Use radical traps (TEMPO) to distinguish single-electron vs. polar mechanisms. Competitive kinetics with substituted substrates (Hammett analysis) quantifies electronic effects. Synchrotron XAS studies probe oxidation state changes during catalysis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
